Enterotoxin, vibrio mimicus Enterotoxin, vibrio mimicus
Brand Name: Vulcanchem
CAS No.: 100007-57-6
VCID: VC20821983
InChI: InChI=1S/C72H113N19O24S6/c1-8-33(5)55(75)69(111)82-40(24-54(97)98)61(103)86-47(30-120)66(108)87-45(28-118)63(105)79-37(17-18-53(95)96)59(101)90-56(34(6)9-2)70(112)89-48(31-121)67(109)88-46(29-119)65(107)83-41(22-50(73)92)71(113)91-19-13-16-49(91)68(110)77-35(7)57(99)85-44(27-117)64(106)81-39(21-36-14-11-10-12-15-36)58(100)76-25-52(94)78-43(26-116)62(104)80-38(20-32(3)4)60(102)84-42(72(114)115)23-51(74)93/h10-12,14-15,32-35,37-49,55-56,116-121H,8-9,13,16-31,75H2,1-7H3,(H2,73,92)(H2,74,93)(H,76,100)(H,77,110)(H,78,94)(H,79,105)(H,80,104)(H,81,106)(H,82,111)(H,83,107)(H,84,102)(H,85,99)(H,86,103)(H,87,108)(H,88,109)(H,89,112)(H,90,101)(H,95,96)(H,97,98)(H,114,115)/t33-,34-,35-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-/m0/s1
SMILES: CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)O)N
Molecular Formula: C72H113N19O24S6
Molecular Weight: 1821.2 g/mol

Enterotoxin, vibrio mimicus

CAS No.: 100007-57-6

Cat. No.: VC20821983

Molecular Formula: C72H113N19O24S6

Molecular Weight: 1821.2 g/mol

* For research use only. Not for human or veterinary use.

Enterotoxin, vibrio mimicus - 100007-57-6

Specification

CAS No. 100007-57-6
Molecular Formula C72H113N19O24S6
Molecular Weight 1821.2 g/mol
IUPAC Name (4S)-5-[[(2S,3S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C72H113N19O24S6/c1-8-33(5)55(75)69(111)82-40(24-54(97)98)61(103)86-47(30-120)66(108)87-45(28-118)63(105)79-37(17-18-53(95)96)59(101)90-56(34(6)9-2)70(112)89-48(31-121)67(109)88-46(29-119)65(107)83-41(22-50(73)92)71(113)91-19-13-16-49(91)68(110)77-35(7)57(99)85-44(27-117)64(106)81-39(21-36-14-11-10-12-15-36)58(100)76-25-52(94)78-43(26-116)62(104)80-38(20-32(3)4)60(102)84-42(72(114)115)23-51(74)93/h10-12,14-15,32-35,37-49,55-56,116-121H,8-9,13,16-31,75H2,1-7H3,(H2,73,92)(H2,74,93)(H,76,100)(H,77,110)(H,78,94)(H,79,105)(H,80,104)(H,81,106)(H,82,111)(H,83,107)(H,84,102)(H,85,99)(H,86,103)(H,87,108)(H,88,109)(H,89,112)(H,90,101)(H,95,96)(H,97,98)(H,114,115)/t33-,34-,35-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-/m0/s1
Standard InChI Key MYTWXYLBLUEQKJ-RAALKQJNSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)O)N
SMILES CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)O)N
Canonical SMILES CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator